![molecular formula C17H19N5O B12193587 N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12193587.png)
N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate starting materials to form the pyrazolopyrimidine core. This can be achieved using a combination of cyclopentylamine and 4-methoxyphenylhydrazine under specific reaction conditions.
Functional Group Modification: The next step involves the introduction of functional groups to the pyrazolopyrimidine core. This can be done using various reagents and catalysts to achieve the desired substitution pattern.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential as a biological probe for studying various biochemical pathways. It can be used to investigate the role of specific enzymes or receptors in cellular processes.
Medicine: The compound has been evaluated for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electronic properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity and is non-cytotoxic to certain cell lines.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives: These compounds have been evaluated for their antitumor activities and CDK6 inhibitory activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound has been identified as a JAK1 selective inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a diverse range of molecular targets, making it a versatile compound for various scientific research applications.
Biological Activity
N-cyclopentyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and antifungal properties. The following sections will delve into the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound generally involves a series of chemical reactions starting from specific precursors. A common synthetic route includes:
- Starting Materials : α,α-ketene dithioacetals and various reagents such as hydroxylamines and hydrazines.
- Reaction Conditions : The reactions are typically conducted under controlled temperatures and may require solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
- Purification : After synthesis, the product is purified through recrystallization or chromatography to achieve the desired purity.
Property | Value |
---|---|
Molecular Formula | C18H22N6O |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI Key | YCBUUZJSHZPFQG-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)NC4CCCC4 |
Antibacterial and Antifungal Properties
Research has indicated that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve:
- Inhibition of Cellular Processes : The compound disrupts the synthesis of essential biomolecules in bacteria and fungi.
- Targeting Specific Pathways : Ongoing studies are investigating its interaction with molecular targets involved in bacterial cell division and fungal growth.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
- Mechanistic Studies : Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its antimicrobial effects. Current hypotheses suggest interference with DNA replication or protein synthesis pathways.
Table 2: Biological Activity Summary
Activity Type | Target Organisms | Observed Effect |
---|---|---|
Antibacterial | Staphylococcus aureus | Growth inhibition |
Escherichia coli | Growth inhibition | |
Antifungal | Candida albicans | Growth inhibition |
Therapeutic Applications
Given its biological activity, this compound is being explored for various therapeutic applications:
- Antimicrobial Agent : Potential use in treating infections caused by resistant bacterial and fungal strains.
- Cancer Therapy : Investigations are ongoing into its efficacy against certain cancer cell lines due to its ability to inhibit cellular proliferation.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5O/c1-23-14-8-6-13(7-9-14)22-17-15(10-20-22)16(18-11-19-17)21-12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,18,19,21) |
InChI Key |
ILRGFUUSQBWGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4 |
Origin of Product |
United States |
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